molecular formula C13H15NO5S B2456566 Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 847731-05-9

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No. B2456566
CAS RN: 847731-05-9
M. Wt: 297.33
InChI Key: MDWFBYWZTMDBFF-UHFFFAOYSA-N
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Description

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound related to the one of interest, was synthesized through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure was characterized by elementary analysis and MHz spectrometry, revealing novel fluorescence properties (Guo Pusheng, 2009).

Chemical Reactions and Biological Activity

The synthesis of a series of nitrothiophenes, including derivatives with basic or electrophilic substituents, was evaluated for their radiosensitization capabilities and bioreductively activated cytotoxicity. Among them, compounds showed potential as radiosensitizers in hypoxic mammalian cells, with specific derivatives demonstrating slight radiosensitization of KHT sarcoma in mice (M. Threadgill et al., 1991).

Practical Applications in Synthesis

A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate was devised, showcasing operational simplicity and avoiding the use of strong bases like n-butyllithium. This method facilitated the preparation of the compound on a multikilogram scale, offering several advantages over traditional methods (M. Kogami, N. Watanabe, 2011).

Molecular Docking Studies

Ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates and related compounds were synthesized and evaluated for their anticonvulsant activity. Molecular docking studies suggested these compounds could act as potent antioxidants and chelating agents, potentially useful in treating diseases associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Novel Synthetic Pathways

Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent condensation with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, showcasing novel synthetic pathways for the development of potentially bioactive compounds (H. Wamhoff, M. Tzanova, 2003).

properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-18-13(16)11-8(2)6-10(20-11)14-12(15)9-7-17-4-5-19-9/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWFBYWZTMDBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate

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